molecular formula C10H15N B1587077 N-Methyl-4-ethylbenzylamine CAS No. 568577-84-4

N-Methyl-4-ethylbenzylamine

Cat. No. B1587077
CAS RN: 568577-84-4
M. Wt: 149.23 g/mol
InChI Key: JCSDSVXBTRWEJS-UHFFFAOYSA-N
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Description

N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.

Scientific Research Applications

Nonlinear Optical Material Development

N-Methyl-4-ethylbenzylamine: has been studied for its potential use in the development of nonlinear optical (NLO) materials. These materials are crucial for optical signal-processing devices in information-telecommunication systems, where improvements in speed, frequency-bandwidth, power consumption, and compactness are desired. Organic NLO materials, like N-Methyl-4-ethylbenzylamine , offer advantages such as gigantic nonlinearity and ultra-fast response due to π-electrons .

Functional Group Transformation in Organic Synthesis

This compound has been utilized in the functional group transformation from amines to aldehydes via IBX oxidation. The process involves the conversion of secondary aryl amines to aldehydes, which serve as intermediates for the preparation of imines and other compounds. The oxidation activity and selectivity depend on the electronic and steric structures of the substituent groups .

properties

IUPAC Name

1-(4-ethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDSVXBTRWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366178
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-ethylbenzylamine

CAS RN

568577-84-4
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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